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Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell

signaling pathways, including the RAS-ERK MAP kinase cascade. Its dysregulation through

activating mutations or overexpression is implicated in various human diseases, most notably

in several forms of cancer, making it a compelling target for therapeutic intervention. This

technical guide provides an in-depth overview of the binding site and mechanism of action of

SHP099, a first-in-class, potent, and selective allosteric inhibitor of SHP2.

SHP2 Structure and Allosteric Regulation
SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein

tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive, auto-inhibited state,

the N-SH2 domain blocks the active site of the PTP domain, preventing substrate binding.[1]

Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine

residues on receptor tyrosine kinases (RTKs) or scaffold proteins, which induces a

conformational change that relieves this auto-inhibition and opens the PTP active site.[1]

Allosteric inhibitors like SHP099 function by stabilizing the inactive, auto-inhibited conformation

of SHP2.[2][3] This mechanism of action offers a distinct advantage over active-site inhibitors,

which often suffer from poor selectivity and bioavailability.
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The SHP099 Binding Site: A Tri-Domain Interface
Crystallographic studies of SHP2 in complex with SHP099 (PDB ID: 5EHR) have revealed a

unique allosteric binding pocket located at the interface of the N-SH2, C-SH2, and PTP

domains.[2][4] SHP099 acts as a "molecular glue," effectively locking the three domains

together and stabilizing the closed, inactive conformation of the enzyme.

The key interactions between SHP099 and SHP2 involve residues from all three domains:

N-SH2 Domain: The inhibitor interacts with residues in the N-SH2 domain.

C-SH2 Domain: The C-SH2 domain also contributes to the binding pocket.

PTP Domain: Residues from the PTP domain form crucial hydrogen bonds with the inhibitor.

[2]

Specifically, hydrogen bonds are formed with Arg111 and Phe113, which are located in the

linker region between the N-SH2 and C-SH2 domains, as well as with Glu250 of the PTP

domain.[2] This network of interactions holds the N-SH2 domain in place over the PTP active

site, preventing the conformational change required for SHP2 activation.

Quantitative Binding Data
The potency of SHP099 has been characterized through various biochemical and cellular

assays. The following table summarizes key quantitative data for SHP099's interaction with

wild-type and mutant forms of SHP2.
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Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (SHP2 WT) 0.071 µM Biochemical Assay [2]

IC50 (SHP2 WT) 70 nM Biochemical Assay [5]

IC50 (MV4-11 cells) 0.32 µM Cell-based Assay [5]

IC50 (TF-1 cells) 1.73 µM Cell-based Assay [5]

IC50 (SHP2 D61Y) 1.241 µM Biochemical Assay [5]

IC50 (SHP2 E69K) 0.416 µM Biochemical Assay [5]

IC50 (SHP2 A72V) 1.968 µM Biochemical Assay [5]

IC50 (SHP2 E76K) 2.896 µM Biochemical Assay [5]

Signaling Pathway Inhibition
SHP099's stabilization of the inactive conformation of SHP2 leads to the suppression of the

RAS-ERK signaling pathway. By preventing SHP2 from dephosphorylating its substrates,

SHP099 effectively blocks downstream signaling, which in turn inhibits the proliferation of

cancer cells driven by receptor tyrosine kinases.[2]
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Figure 1: SHP2 Signaling Pathway and Inhibition by SHP099.
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Experimental Protocols
X-ray Crystallography for Co-crystal Structure
Determination
To determine the binding mode of SHP099, co-crystallization of the SHP2 protein with the

inhibitor is performed.
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Purify SHP2 Protein

Incubate SHP2 with
excess SHP099

Set up Crystallization Trials
(Sitting-drop vapor diffusion)

Harvest and Cryo-protect
Crystals

X-ray Diffraction
Data Collection

Solve Structure
(Molecular Replacement)

Refine and Validate
Structure

Analyze Binding Site
Interactions

 

Prepare Assay Buffer,
SHP2 Enzyme, and SHP099

Dispense SHP099 dilutions
into 384-well plate

Add SHP2 Enzyme

Pre-incubate

Add Fluorescent Substrate
(e.g., DiFMUP)

Incubate at RT

Measure Fluorescence
(Excitation/Emission)

Calculate % Inhibition
and IC50 values
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Culture Cells

Treat Cells with SHP099
or Vehicle (DMSO)

Heat Cells at a
Temperature Gradient

Lyse Cells

Centrifuge to Separate
Soluble and Aggregated Proteins

Quantify Soluble SHP2
(e.g., Western Blot, ELISA)

Generate Melting Curve
and Determine Thermal Shift
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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